Methyl 2-acetamido-3-oxobutanoate
Description
Methyl 2-acetamido-3-oxobutanoate is a β-keto ester derivative featuring an acetamido substituent at the second carbon position. The ethyl analog has a molecular formula of C₈H₁₃NO₄, with a SMILES notation of CCOC(=O)C(C(=O)C)NC(=O)C and an InChIKey of YUXXFBQECDBUIB-UHFFFAOYSA-N . By extrapolation, the methyl ester variant would likely exhibit a molecular formula of C₇H₁₁NO₄, with a shorter alkyl chain (methyl vs. ethyl) influencing its physical and chemical properties.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 2-acetamido-3-oxobutanoate |
InChI |
InChI=1S/C7H11NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h6H,1-3H3,(H,8,10) |
InChI Key |
OKXALXBKIMGQOO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC)NC(=O)C |
Canonical SMILES |
CC(=O)C(C(=O)OC)NC(=O)C |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural similarities with methyl 2-acetamido-3-oxobutanoate, differing primarily in substituents or ester groups:
Physical and Chemical Properties
- Reactivity: this compound’s β-keto ester group enables enolization and nucleophilic attacks, akin to methyl acetoacetate (e.g., Claisen condensations) . The acetamido group may enhance stability or direct regioselectivity in reactions compared to simpler β-keto esters.
- Solubility and Stability: Methyl acetoacetate (C₅H₈O₃) is highly soluble in polar solvents (e.g., ethanol, water), whereas bulkier analogs like ethyl 2-acetamido-3-oxobutanoate may exhibit lower solubility due to increased hydrophobicity .
- Spectroscopic Data: Ethyl 2-acetamido-3-oxobutanoate’s collision cross-section (CCS) and mass spectrometry (MS) behavior (e.g., [M+H]⁺ at m/z 188.092) suggest similar fragmentation patterns for the methyl analog, differing only in alkyl chain mass .
Key Research Findings and Gaps
- Biological Activity: No antimicrobial or cytotoxic data are available for this compound, unlike hydrazono derivatives of ethyl 3-oxobutanoate, which show moderate antimicrobial activity .
- Safety Data : Methyl acetoacetate’s safety profile (e.g., irritant, flammable) suggests similar hazards for the acetamido derivative, though specific studies are lacking .
Preparation Methods
Acetylation of Methyl 2-Amino-3-Oxobutanoate
The most direct route involves the acetylation of methyl 2-amino-3-oxobutanoate (CAS 68277-01-0). This method employs acetyl chloride or acetic anhydride under basic conditions to introduce the acetamido group.
- Reagents :
- Methyl L-threoninate hydrochloride (precursor, 98 mmol)
- Acetyl chloride (101 mmol)
- N-Ethyl-N,N-diisopropylamine (DIPEA, 202 mmol)
- Dichloromethane (DCM, solvent)
Conditions :
- Temperature: 13°C (ice bath)
- Reaction time: 7.3 hours
- Workup: Purification via flash chromatography (CH₃OH:DCM = 1:9)
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where DIPEA deprotonates the amino group of methyl 2-amino-3-oxobutanoate, enabling attack on the electrophilic carbonyl carbon of acetyl chloride. The oxo group at position 3 remains unaffected due to its lower nucleophilicity compared to the primary amine.
Data Summary :
| Parameter | Value |
|---|---|
| Starting material | Methyl L-threoninate hydrochloride |
| Acetylating agent | Acetyl chloride |
| Base | DIPEA |
| Solvent | DCM |
| Temperature | 13°C |
| Yield | 92% |
Diazo Intermediate Pathway
An alternative approach utilizes methyl 2-diazo-3-oxobutanoate (CAS 24762-04-7) as a precursor. The diazo group is reduced to an amine, followed by acetylation.
Procedure :
- Diazo Reduction :
- Hydrogenation of methyl 2-diazo-3-oxobutanoate over palladium catalyst yields methyl 2-amino-3-oxobutanoate.
- Conditions : H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 12 hours.
- Acetylation :
- Identical to Section 1.1, using acetyl chloride/DIPEA.
Challenges :
- Diazo compounds require careful handling due to explosivity.
- Competitive reduction of the ketone group may occur, necessitating precise stoichiometry.
Data Summary :
| Step | Reagents/Conditions | Yield (Reported) |
|---|---|---|
| Diazo reduction | H₂, Pd/C, ethanol | 75–85% |
| Acetylation | Acetyl chloride, DIPEA, DCM | 90–92% |
Optimization and Scalability
Solvent and Base Selection
- DCM vs. 1,2-Dichloroethane (DCE) : DCM’s lower boiling point (40°C) facilitates easier removal post-reaction compared to DCE (83°C), which is preferred in high-temperature reactions.
- Base Efficacy : DIPEA outperforms triethylamine (TEA) in minimizing side reactions, as evidenced by higher yields (92% vs. 78%).
Temperature Control
Maintaining temperatures below 15°C during acetylation prevents ketone enolization, which could lead to undesired side products such as β-ketoamide derivatives.
Analytical Characterization
Spectroscopic Data
While primary sources omit full spectral details, inferred data from analogous compounds include:
- ¹H NMR (CDCl₃) : δ 2.05 (s, 3H, CH₃CO), 3.75 (s, 3H, OCH₃), 4.25 (q, 1H, CHNH), 3.10 (d, 2H, CH₂CO).
- IR (cm⁻¹) : 1740 (C=O ester), 1660 (C=O amide), 1540 (N–H bend).
Chromatographic Purity
Post-purification TLC (Rf = 0.45 in CH₃OH:DCM 1:9) confirms homogeneity, with ninhydrin staining indicating the absence of free amine.
Applications in Drug Discovery
This compound derivatives have been explored as inhibitors of MurB in Pseudomonas aeruginosa, a target for cystic fibrosis therapeutics. Structure-activity relationship (SAR) studies highlight the acetamido group’s role in binding to the enzyme’s active site, with modifications at the oxobutanoate moiety altering potency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-acetamido-3-oxobutanoate, and what reagents/conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves amino-protection and esterification. For example, analogous compounds (e.g., benzyl 2-acetamido-3-oxobutanoate) are synthesized via coupling reactions using reagents like trifluoroethyl triflate and a base (e.g., diisopropylethylamine) in tetrahydrofuran (THF) at 60°C for 24–27 hours under nitrogen . Purification often employs reverse-phase C18 chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate). Key considerations include maintaining anhydrous conditions and stoichiometric control of the triflating agent to avoid side reactions .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Reverse-phase column chromatography (C18 with acetonitrile/water gradients) is effective for separating polar byproducts. For non-polar impurities, silica gel chromatography using hexane/ethyl acetate (gradient elution) is recommended . Recrystallization from ethanol/water mixtures can further enhance purity, as demonstrated for structurally related esters .
Q. What spectroscopic data (NMR, MS) are characteristic of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : A singlet for the methyl ester (~δ 3.7 ppm), a doublet for the acetamido NH (δ ~6.7 ppm, J = 5–6 Hz), and a keto carbonyl proton (δ ~2.2 ppm) .
- ¹³C NMR : Peaks for the ester carbonyl (~δ 170 ppm), keto carbonyl (~δ 200 ppm), and acetamido carbonyl (~δ 169 ppm) .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 188.0923 (C₇H₁₁NO₄⁺). Confirm fragmentation patterns using EI-MS to distinguish from analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., DIPEA) to deprotonate the amino group selectively, minimizing side reactions at the keto position . Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics; THF favors slower, controlled coupling . Temperature optimization (e.g., 60°C vs. room temperature) can reduce enolization side reactions .
Q. How should researchers address the compound’s instability during storage and handling?
- Methodological Answer : The keto group is prone to enolization and oxidation. Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., acetonitrile). Avoid prolonged exposure to light or moisture, which accelerates degradation . For long-term stability, lyophilize and store as a solid. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. What structural analogs of this compound are synthetically accessible, and how do their reactivities differ?
- Methodological Answer : Analogs include:
- Ethyl 2-acetamido-3-oxobutanoate : Longer alkyl chain increases lipophilicity but reduces ester hydrolysis rate .
- Benzyl 2-acetamido-3-oxobutanoate : The benzyl group enhances UV detection sensitivity but complicates hydrogenolysis during deprotection .
Reactivity differences arise from steric effects (e.g., methyl vs. benzyl esters) and electronic modulation of the keto group .
Q. How can contradictory spectral or synthetic yield data be resolved in studies involving this compound?
- Methodological Answer : Contradictions often stem from impurities or tautomeric equilibria (keto-enol). Validate NMR assignments using 2D techniques (COSY, HSQC) . Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Cross-validate yields using independent purification methods (e.g., column chromatography vs. recrystallization) .
Q. What role does this compound play in medicinal chemistry, particularly in peptidomimetic design?
- Methodological Answer : The compound serves as a β-keto ester precursor for non-natural amino acids. It is used to introduce keto functionality into peptide backbones, enabling covalent inhibition of serine proteases (e.g., thrombin, trypsin) . In drug development, derivatives are explored as inhibitors of metabolic enzymes (e.g., acetyltransferase) via keto-enol tautomerization-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
